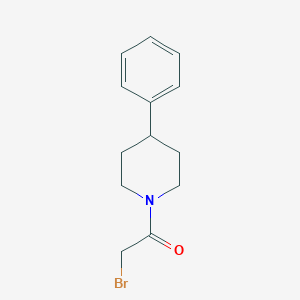

1-(Bromoacetyl)-4-phenyl-piperidine

Descripción

1-(Bromoacetyl)-4-phenyl-piperidine is a piperidine derivative featuring a bromoacetyl group (-COCH₂Br) at the 1-position and a phenyl group at the 4-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry due to the reactivity of the bromoacetyl moiety, which facilitates alkylation and conjugation reactions. Its synthesis typically involves the reaction of 4-phenyl-piperidine with bromoacetyl bromide under basic conditions . The bromine atom acts as a leaving group, making the compound valuable for constructing complex molecules, such as fluoroionophores (e.g., pyrene derivatives) .

Propiedades

Fórmula molecular |

C13H16BrNO |

|---|---|

Peso molecular |

282.18 g/mol |

Nombre IUPAC |

2-bromo-1-(4-phenylpiperidin-1-yl)ethanone |

InChI |

InChI=1S/C13H16BrNO/c14-10-13(16)15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Clave InChI |

HWTBQUIMQZZAPV-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1C2=CC=CC=C2)C(=O)CBr |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Piperidine Derivatives

1-(Bromoacetyl)-4-phenyl-piperidine

- Reactivity : The bromoacetyl group enables nucleophilic substitution (e.g., with amines or thiols) and cross-coupling reactions. This reactivity is critical for synthesizing fluorescent probes and pharmaceuticals .

- Applications: Used in the preparation of pyrene-based fluoroionophores for detecting metal ions .

1-(Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

- Reactivity : The chloroacetyl group (-COCH₂Cl) is less reactive than bromoacetyl due to weaker leaving-group ability (Cl⁻ vs. Br⁻).

- Applications : Serves as a precursor for antimalarial and antimicrobial agents. The aryl substituents enhance π-π stacking interactions in biological targets .

Ifenprodil and SL 82.0715

- Structure : Ifenprodil contains a 4-benzylpiperidine core with hydroxyl and methoxyphenyl groups; SL 82.0715 has a 4-chlorophenyl and fluorophenyl substituents.

- Reactivity: These compounds lack reactive leaving groups but exhibit noncompetitive NMDA receptor antagonism due to their bulky aromatic substituents .

Tramadol

- Structure: A 4-phenyl-piperidine derivative with methoxy and dimethylamino groups.

- Reactivity: Lacks electrophilic sites but acts as a μ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor .

Structural and Electronic Influences

- Bromoacetyl vs. Chloroacetyl : Bromine’s higher electronegativity and polarizability enhance leaving-group ability, making this compound more reactive in nucleophilic substitutions than chloroacetyl analogs .

- Aryl Substituents : Compounds with electron-withdrawing groups (e.g., 4-trifluoromethoxy in ) increase lipophilicity and membrane permeability, whereas 4-phenyl in the target compound contributes to steric bulk without significant electronic effects .

- Positional Effects : Substituents at the 2- and 6-positions (e.g., ) impose conformational restrictions, altering binding to biological targets compared to 4-phenyl derivatives .

Métodos De Preparación

Grignard Reaction with Subsequent Bromoacetylation

Key Steps :

-

Starting Material : N-Benzyl-3-piperidone reacts with phenylmagnesium bromide in anhydrous diethyl ether under nitrogen at 0–5°C .

-

Workup : Quenching with saturated ammonium chloride, followed by ethyl acetate extraction and silica gel column chromatography (hexane/ethyl acetate = 4:1) .

-

Bromoacetylation : The resulting 3-hydroxy-3-phenylpiperidine is treated with bromoacetyl chloride in dichloromethane with triethylamine as a base .

Yield : 85–90% after purification .

Advantages : High regioselectivity; avoids isomer formation.

Nucleophilic Bromination of 4-Phenylpiperidine Derivatives

Procedure :

-

Intermediate Synthesis : Piperidine reacts with bromobenzene in sulfolane at 150–180°C using potassium tert-butoxide to form N-phenylpiperidine .

-

Bromination : N-Phenylpiperidine undergoes electrophilic substitution with N-bromosuccinimide (NBS) or dibromohydantoin in dichloromethane, catalyzed by tetra-n-butylammonium tetraphenylborate .

-

Bromoacetylation : The brominated product is acylated with bromoacetyl bromide in acetonitrile.

Yield : 87–92% (bromination step); 78–84% (acylation) .

Key Data :

| Step | Reagent | Temperature | Time |

|---|---|---|---|

| N-Phenylpiperidine | KOtBu, sulfolane | 160°C | 4 h |

| Bromination | NBS, CH₂Cl₂ | 20–25°C | 5 h |

| Acylation | BrCH₂COBr, CH₃CN | 0°C → RT | 2 h |

Catalytic Hydrogenation of Tetrahydropyridine Precursors

Method :

-

Substrate : 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is hydrogenated at 100 psi H₂ in methanol using Rh/C catalyst .

-

Post-Hydrogenation Acylation : The resulting 4-(4-bromophenyl)piperidine is treated with bromoacetyl chloride in THF with DIPEA.

Yield : 98% (hydrogenation); 89% (acylation) .

Advantages : Scalable; avoids harsh bromination conditions.

Indium-Mediated Acylation of 4-Phenylpyridine

Process :

-

Acylation : 4-Phenylpyridine reacts with bromoacetic anhydride in the presence of indium powder at 80°C .

-

Reduction : The intermediate 1,4-diacetyl-4-phenyl-1,4-dihydropyridine is hydrogenated over Pd/C .

Yield : 78–83% overall .

Limitations : Requires specialized handling of indium reagents.

Mitsunobu Reaction for Direct Functionalization

Protocol :

-

Substrate : 4-Phenylpiperidin-3-ol reacts with bromoacetic acid under Mitsunobu conditions (tributylphosphine, diethyl azodicarboxylate) .

Yield : 72–76% .

Application : Useful for introducing bromoacetyl groups without pre-functionalized intermediates.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard + Acylation | 85–90 | ≥99 | Moderate | High |

| Nucleophilic Bromination | 78–84 | 98–99 | High | Moderate |

| Catalytic Hydrogenation | 89–98 | ≥99 | High | Low |

| Indium-Mediated | 78–83 | 97–98 | Low | High |

| Mitsunobu Reaction | 72–76 | 95–97 | Moderate | Low |

Critical Challenges and Optimization Strategies

-

Regioselectivity : Bromoacetylation at the piperidine nitrogen requires careful control of stoichiometry to avoid di-substitution .

-

Purification : Silica gel chromatography (hexane/ethyl acetate gradients) remains the gold standard for isolating high-purity product .

-

Catalyst Recycling : Rh/C and Pd/C catalysts in hydrogenation steps can be reused up to 5 times with <5% yield drop .

Q & A

Q. Table 1: Comparative Synthetic Approaches

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Direct bromoacetylation | Bromoacetyl bromide, Et₃N, DCM | 65–75 | >90 | |

| Chloro-to-bromo swap | ClCH₂COCl + NaBr, acetone reflux | 50–60 | 85–90 |

Basic Question: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies acetyl and piperidine proton environments (e.g., δ 3.5–4.0 ppm for CH₂Br) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 296.04 (C₁₃H₁₅BrNO⁺) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect degradation products .

Advanced Question: How can researchers address discrepancies in reported reaction yields for bromoacetylation of 4-phenyl-piperidine derivatives?

Methodological Answer:

Discrepancies often arise from:

- Moisture Sensitivity : Trace water hydrolyzes bromoacetyl intermediates. Use rigorously dried solvents and inert atmospheres .

- Competing Side Reactions : Optimize stoichiometry (1.2 eq bromoacetyl bromide) and reaction time (2–4 hrs) to minimize over-acylation .

- Validation : Reproduce protocols from patents (e.g., Thiel et al., 1971) with controlled humidity (<10% RH) and monitor by TLC .

Advanced Question: What strategies mitigate decomposition of the bromoacetyl group during storage or experimental conditions?

Methodological Answer:

- Storage : Store at –20°C in amber vials under argon. Avoid prolonged exposure to light or humidity (degradation >5% in 30 days at RT) .

- In Situ Generation : Prepare bromoacetyl derivatives immediately before use in coupling reactions (e.g., peptide synthesis) to prevent hydrolysis .

- Stabilizers : Add molecular sieves (3Å) to reaction mixtures to scavenge moisture .

Basic Question: What is the role of this compound as an intermediate in designing bioactive molecules?

Methodological Answer:

The bromoacetyl group serves as:

- Electrophilic Warhead : Targets nucleophilic residues (e.g., cysteine) in enzyme inhibition studies (e.g., protease inhibitors) .

- Linker for Conjugation : Facilitates covalent attachment to fluorescent probes or drug carriers in pharmacokinetic studies .

Advanced Question: How to optimize reaction conditions to enhance regioselectivity in piperidine ring functionalization?

Methodological Answer:

- Steric Control : Use bulky bases (e.g., DBU) to direct bromoacetylation to the less hindered piperidine nitrogen .

- Catalysis : Transition metals (e.g., Pd(OAc)₂) promote selective C–H activation at the 4-position of the phenyl group .

- Computational Modeling : DFT calculations predict reactive sites (e.g., NBO analysis of charge distribution) to guide experimental design .

Advanced Question: How do solvent polarity and temperature affect the stability of this compound in solution?

Methodological Answer:

- Polar Protic Solvents (e.g., MeOH) : Accelerate hydrolysis (t₁/₂ = 12 hrs at 25°C). Use aprotic solvents (e.g., DMF, acetonitrile) for long-term stability (t₁/₂ > 7 days) .

- Low-Temperature Kinetics : Reactions at 0–5°C reduce thermal degradation by 40% compared to RT .

Basic Question: How to assess the purity of this compound using chromatography?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.